molecular formula C17H22N6O2S2 B2765929 2-((4-ethyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 1105224-31-4

2-((4-ethyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Katalognummer: B2765929
CAS-Nummer: 1105224-31-4
Molekulargewicht: 406.52
InChI-Schlüssel: KEYRETAJLPOVRA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((4-ethyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C17H22N6O2S2 and its molecular weight is 406.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The primary target of this compound is the Ghrelin Receptor (GHS-R1a) . Ghrelin receptors are involved in a variety of physiological processes, including the regulation of growth hormone release, appetite, and energy homeostasis .

Mode of Action

The compound acts as an inverse agonist of the Ghrelin Receptor . Inverse agonists reduce the activity of receptors by binding to the same receptor site as an agonist but inducing a pharmacological response opposite to that agonist .

Biochemical Pathways

The compound undergoes oxidative metabolism in NADPH- and glutathione-supplemented human liver microsomes to yield glutathione conjugates . This is consistent with their bioactivation to reactive species . The site of attachment of the glutathionyl moiety in the thiol conjugates is on the thiazole ring within the bicycle .

Pharmacokinetics

It is known that the compound undergoes oxidative metabolism, suggesting that it is metabolized in the liver

Result of Action

The compound’s action as an inverse agonist of the Ghrelin Receptor is anticipated to improve glucose homeostasis and insulin sensitivity, while eliciting beneficial effects on body weight .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the presence of the imidazo[2,1-b]thiazole scaffold in the compound raised a significant cause for concern, given the possibility of a cytochrome P450 (CYP)-mediated S-oxidation on the thiazole sulfur (within the imidazo[2,1-b]thiazole framework) to . This suggests that the compound’s action can be influenced by the presence of certain enzymes in the body.

Biologische Aktivität

The compound 2-((4-ethyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide (CAS Number: 1105197-47-4) is a novel synthetic derivative that has gained attention for its potential biological activities. This article reviews its synthesis, biological properties, and the mechanisms underlying its activity.

Chemical Structure and Properties

The molecular formula of this compound is C16H17N7O2S2C_{16}H_{17}N_{7}O_{2}S_{2}, with a molecular weight of 403.5 g/mol. The structure includes multiple bioactive moieties such as imidazo[2,1-b]thiazole and triazole rings, which are known for their pharmacological significance.

PropertyValue
Molecular FormulaC16H17N7O2S2C_{16}H_{17}N_{7}O_{2}S_{2}
Molecular Weight403.5 g/mol
CAS Number1105197-47-4

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from easily accessible precursors. The process includes the formation of thioamides and subsequent cyclization to introduce the triazole and imidazole rings. Detailed synthetic procedures have been documented in various studies .

Antimicrobial Activity

Research indicates that compounds containing imidazo[2,1-b]thiazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results in inhibiting growth. For instance, studies have reported its effectiveness against Mycobacterium tuberculosis , with an IC50 value indicating potent activity .

Antitumor Activity

The compound has also been evaluated for its antitumor properties. In vitro assays demonstrated that it could inhibit the proliferation of several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase .

Case Studies

  • Study on Antimicrobial Efficacy : A recent study tested the compound against a panel of bacteria and fungi. The results showed that it had an IC50 value of approximately 12 µg/mL against Staphylococcus aureus and Escherichia coli , indicating moderate effectiveness .
  • Antitumor Screening : In a cell viability assay using MTT methodology, the compound demonstrated an IC50 value of 15 µM against MCF-7 cells, suggesting significant cytotoxicity . Further investigations revealed that treatment led to increased levels of reactive oxygen species (ROS), contributing to its antitumor effect.

The biological activity of the compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The thiazole and triazole rings may interact with specific enzymes involved in DNA replication and repair .
  • Induction of Apoptosis : The compound appears to activate apoptotic pathways in cancer cells, leading to programmed cell death .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Recent studies have highlighted the potential anticancer properties of compounds containing thiazole and triazole rings. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines. A study indicated that thiazole-integrated compounds exhibited significant cytotoxicity against human lung adenocarcinoma cells (A549) with IC50 values indicating strong selectivity for cancerous cells over normal cells .
    • The structure-activity relationship (SAR) analysis suggests that modifications on the thiazole and triazole components can enhance anticancer efficacy. For example, compounds with specific substituents on the imidazole ring showed improved activity against glioblastoma cell lines .
  • Antimicrobial Properties :
    • Compounds with similar structures have been evaluated for their antimicrobial activities. Research indicates that thiazole derivatives possess significant antibacterial properties against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
  • Anticonvulsant Effects :
    • The anticonvulsant potential of thiazole-based compounds has also been explored. In particular, studies have demonstrated that certain derivatives can effectively reduce seizure activity in animal models, suggesting a role in the treatment of epilepsy .

Case Study 1: Anticancer Activity

A research team synthesized a series of thiazole derivatives and tested them against multiple cancer cell lines. One notable compound demonstrated an IC50 value of 23.30 µM against A549 cells, indicating substantial anticancer activity compared to standard treatments like cisplatin . This study emphasizes the importance of the thiazole moiety in enhancing therapeutic efficacy.

Case Study 2: Antimicrobial Efficacy

Another study focused on the synthesis of imidazo[2,1-b]thiazole derivatives, which were screened for antimicrobial activity. Results showed that some compounds exhibited MIC values as low as 0.09 µg/mL against Mycobacterium tuberculosis, underscoring their potential as anti-tubercular agents .

Data Table: Summary of Biological Activities

Activity TypeCompound TypeTarget Cell Line/OrganismIC50/MIC Value
AnticancerThiazole derivativeA549 (lung cancer)23.30 µM
AntimicrobialImidazo[2,1-b]thiazole derivativeMycobacterium tuberculosis0.09 µg/mL
AnticonvulsantThiazole derivativePicrotoxin-induced modelEffective at reducing seizures

Eigenschaften

IUPAC Name

2-[[4-ethyl-5-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6O2S2/c1-3-22-15(14-11(2)19-16-23(14)6-8-26-16)20-21-17(22)27-10-13(24)18-9-12-5-4-7-25-12/h6,8,12H,3-5,7,9-10H2,1-2H3,(H,18,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEYRETAJLPOVRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NCC2CCCO2)C3=C(N=C4N3C=CS4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.